molecular formula C14H18ClNO4S B3421878 rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate CAS No. 2307772-89-8

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate

Cat. No.: B3421878
CAS No.: 2307772-89-8
M. Wt: 331.8 g/mol
InChI Key: OMNJXTVZOXPPOW-OLZOCXBDSA-N
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Description

Chemical Name: rac-Benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate Synonyms: ZINC299805441 CAS Number: 1909293-75-9 Molecular Formula: C₁₃H₁₇ClNO₄S (calculated) Molecular Weight: ~318.79 g/mol (calculated) Key Functional Groups: Benzyl carbamate, cyclopentyl backbone, chlorosulfonylmethyl substituent. Purity: ≥95% (reported in supplier catalogs) .

This compound is a chiral cyclopentane derivative with a chlorosulfonylmethyl group, making it reactive toward nucleophiles. It is primarily used in pharmaceutical intermediate synthesis, leveraging its sulfonyl chloride moiety for further functionalization .

Properties

CAS No.

2307772-89-8

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl N-[(1S,3R)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m1/s1

InChI Key

OMNJXTVZOXPPOW-OLZOCXBDSA-N

SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1C[C@@H](C[C@@H]1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1CS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Chemistry

  • Building Block for Synthesis : rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate serves as an essential intermediate in the synthesis of more complex molecules. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorosulfonyl group.
  • Chiral Synthesis : The compound's chirality allows for the synthesis of enantiomerically enriched products, which are crucial in pharmaceuticals where specific stereochemistry is often required.

Pharmaceutical Applications

  • Potential Drug Development : Compounds with similar structures have been explored for their potential as inhibitors in various biological pathways, including those involved in cancer and inflammatory diseases. The ability to modify the carbamate and sulfonyl groups can lead to derivatives with enhanced biological activity.
  • JAK Inhibition : Research has indicated that derivatives of similar compounds may act as Janus Kinase (JAK) inhibitors, which are relevant in treating autoimmune diseases and certain cancers .
  • Antimicrobial Properties : Some studies suggest that compounds containing chlorosulfonyl groups exhibit antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
  • Enzyme Inhibition : The structural characteristics of this compound may allow it to interact with specific enzymes, potentially leading to the development of enzyme inhibitors that could be used therapeutically.

Mechanism of Action

The mechanism of action of rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or modify protein function, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity/Solubility Source
rac-Benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate Chlorosulfonylmethyl C₁₃H₁₇ClNO₄S 318.79 Carbamate, sulfonyl chloride Reacts with amines/alcohols; moderate solubility in DCM/THF
N-[(1R,3S)-3-(Bromomethyl)cyclopentyl]carbamate Bromomethyl C₁₃H₁₈BrNO₂ 300.20 Carbamate, bromide SN2 reactivity; soluble in polar aprotic solvents
tert-Butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate Aminomethyl C₁₁H₂₂N₂O₂ 214.31 Carbamate, amine Forms salts with acids; water-soluble hydrochloride derivatives
Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride Amino (as HCl salt) C₁₃H₁₈ClN₂O₂ 280.75 Carbamate, ammonium chloride High aqueous solubility; used in peptide coupling
tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)pyridinoyl]carbamate Trifluoromethylpyridinoyl C₂₅H₃₂F₃N₂O₃ 489.54 Carbamate, trifluoromethyl, pyridine Stabilizes via steric bulk; low polarity, prefers organic solvents

Reactivity and Functional Group Analysis

  • Chlorosulfonyl Group : The target compound’s sulfonyl chloride group enables reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. This contrasts with the bromomethyl analog , which undergoes alkylation or elimination .
  • Aminomethyl Derivatives: Compounds like tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate exhibit basicity and are often converted to hydrochloride salts for improved stability and solubility .
  • Trifluoromethylpyridinoyl Analogs: These derivatives (e.g., EP 1,763,351 B9) show enhanced metabolic stability due to fluorine’s electronegativity and steric shielding .

Solubility and Stability Trends

  • Polar Substituents: Amino and hydrochloride derivatives (e.g., Benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride) exhibit high water solubility, whereas tert-butyl and trifluoromethyl groups increase lipophilicity .
  • Steric Effects : Bulky groups (e.g., tert-butyl, trifluoromethylpyridine) reduce reactivity but enhance shelf-life and target specificity .

Discrepancies and Limitations

  • Molecular Weight Conflicts : lists a molecular weight of 221.13 for a compound erroneously formatted in the same entry as the target molecule; this likely refers to a different substance .
  • Synthesis Challenges: Chlorosulfonyl groups require strict moisture-free conditions, unlike bromomethyl or aminomethyl analogs .

Biological Activity

Rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate, with the CAS number 1909293-75-9, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structural information, research findings, and relevant case studies.

Structural Information

  • Molecular Formula : C₁₄H₁₈ClNO₄S
  • Molecular Weight : 331.8 g/mol
  • SMILES : C1CC@@HNC(=O)OCC2=CC=CC=C2
  • InChI : InChI=1S/C14H18ClNO4S/c15-21(18,19)10-12-6-7-13(8-12)16-14(17)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13+/m1/s1

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+332.07178173.8
[M+Na]+354.05372182.5
[M+NH₄]+349.09832180.5
[M+K]+370.02766177.0
[M-H]⁻330.05722175.3

Cytotoxicity Studies

Recent studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study on benzimidazole carbamates indicated that these compounds exhibit cytotoxicity through mechanisms such as p53-dependent apoptosis and mitotic catastrophe in breast cancer cells . Although specific data for this compound is scarce, the implications from related compounds suggest it may also possess similar properties.

Case Studies and Research Findings

  • Cell Line Sensitivity : Research indicates that compounds with structural similarities to this compound show differential sensitivity in cancer cell lines based on p53 status. For example, p53-mutant breast cancer cells were found to be more sensitive to treatment than their wild-type counterparts .
  • Mechanistic Insights : The mechanism of action for structurally related carbamates often involves disruption of microtubule dynamics and induction of apoptosis through various signaling pathways. This suggests that this compound could similarly affect microtubule stability and cell cycle progression.

Q & A

Q. How to design SAR studies for optimizing this compound’s pharmacokinetic profile?

  • Methodological Answer : Synthesize analogs with:
  • Varying substituents on the benzyl group (e.g., electron-withdrawing F/NO₂).
  • Cyclopentyl ring modifications (e.g., fluorination at C3).
    Test analogs for:
  • LogP (via shake-flask method) to optimize lipophilicity (target: 2–3).
  • Plasma protein binding (ultrafiltration) to assess free drug availability .

Q. What in vivo models are suitable for evaluating neurotoxicity risks of this compound?

  • Methodological Answer : Use rodent models (Sprague-Dawley rats) with:
  • Dose-ranging studies (1–50 mg/kg, IP/IV) to establish LD₅₀.
  • Behavioral assays (open-field, rotarod) to detect motor deficits.
  • Histopathology of brain tissue (H&E staining) post-mortem .

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